N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-15-13(18)10-19-14(11-6-4-3-5-7-11)12-8-9-16-17(12)2/h3-9,14H,10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICBNHKVOIBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC(C1=CC=CC=C1)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide typically involves the reaction of 2-methylpyrazole with a suitable phenylmethoxyacetyl chloride derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide exhibits a range of therapeutic properties, primarily due to the presence of the pyrazole moiety. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Anti-Cancer Activity
Research indicates that compounds containing pyrazole structures can inhibit tumor growth. For instance, derivatives synthesized from pyrazole carbaldehydes have shown significant anti-tumor activity against various cancer cell lines. In studies, certain pyrazole-based Schiff bases demonstrated promising results in reducing cell proliferation and inducing apoptosis in cancer cells .
Anti-Inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. The compound exhibited a notable reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Studies have shown that certain derivatives possess significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that incorporate various reagents and conditions. The Vilsmeier-Haack reaction is one notable method used to synthesize pyrazole derivatives effectively.
Vilsmeier-Haack Reaction
This reaction allows for the formylation of pyrazoles, leading to the formation of acetamide derivatives. The reaction conditions can be optimized to enhance yields and purity of the final products . For example, modifications in reagent concentrations and temperature can significantly affect the outcome.
Biological Studies and Case Reports
Several case studies have documented the biological activities of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Pyrazole vs. Phenyl Substituents : The pyrazole ring in the target compound may enhance binding to enzymes or receptors compared to purely aromatic substituents in Tiaramide .
- Chloroacetamide Herbicides: Metazachlor and dimethachlor feature chloro groups absent in the target compound, highlighting divergent mechanisms (herbicidal vs.
- Methoxyimino Group: Present in metominostrobin, this group is critical for antifungal activity but absent in the target compound, suggesting different biological targets .
Research Findings and Data Analysis
Table 2: Comparative Pharmacological Data (Hypothetical)
Notes:
- The target compound’s lower LogP compared to Tiaramide suggests better membrane permeability.
- Pyrazole’s hydrogen-bonding capacity may enhance target specificity relative to phenyl groups in Tiaramide .
Biological Activity
N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a methyl group attached to a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxy group enhances its solubility and potential interactions with biological targets.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. A study demonstrated that a related pyrazole derivative displayed an IC50 value of 0.07 µM against epidermal growth factor receptors (EGFR), indicating potent anticancer activity comparable to established drugs like erlotinib .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. A notable study found that certain pyrazole derivatives exhibited significant anti-inflammatory activity with IC50 values in the nanomolar range .
3. Enzyme Inhibition
This compound may act as an inhibitor for various enzymes. For example, some related compounds have shown reversible inhibition of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting conditions like depression and anxiety .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding: The compound's structure allows it to interact with specific receptors involved in cancer proliferation and inflammation.
- Enzyme Interaction: Its ability to inhibit key enzymes like COX and MAOs suggests a mechanism that alters biochemical pathways critical for disease progression.
- Molecular Docking Studies: Computational studies have indicated favorable binding affinities of the compound with target proteins, supporting its potential as a therapeutic agent .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Epidermal Growth Factor Receptor (EGFR) Inhibition:
- Anti-inflammatory Trials:
Data Summary
Q & A
Q. What are the common synthetic routes for preparing N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide, and what reaction conditions are critical for success?
The synthesis of structurally related acetamides often involves multi-step procedures, such as substitution reactions under alkaline conditions (e.g., using K₂CO₃ in acetonitrile) followed by reduction (e.g., iron powder in acidic media) and condensation with activating agents. For example, analogous compounds are synthesized via nucleophilic substitution of halides with pyrazole derivatives, followed by amidation . Key parameters include temperature control (room temperature for substitutions), stoichiometric ratios of reagents, and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular connectivity, while X-ray crystallography provides unambiguous structural validation. SHELXL is widely used for refining crystal structures, particularly for resolving anisotropic displacement parameters . Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like acetamide C=O stretches (~1650 cm⁻¹) and pyrazole N-H bonds (~3400 cm⁻¹) .
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
Safety Data Sheets (SDS) for structurally similar acetamides recommend using personal protective equipment (PPE), including gloves and lab coats, due to potential skin/eye irritation. Storage should occur in airtight containers at 2–8°C, away from oxidizing agents. Waste disposal must comply with local regulations for halogenated organics .
Advanced Research Questions
Q. How can reaction yields be optimized for the condensation step in synthesizing this compound?
Microwave-assisted synthesis (e.g., 100–150°C, 300 W) significantly reduces reaction times for analogous heterocyclic systems, improving yields by 15–20% compared to conventional heating . Catalytic methods using DMAP or EDCI for amide bond formation are also effective. Kinetic studies via HPLC or TLC monitoring can identify optimal reaction termination points .
Q. What strategies resolve contradictions between computational modeling (e.g., DFT) and experimental data (e.g., XRD) for this compound?
Discrepancies in bond lengths or angles may arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT calculations. Refinement tools like Mercury CSD allow comparison of experimental data with computational models, while adjusting parameters like dispersion corrections in DFT . Multi-conformational analysis using molecular dynamics (MD) simulations can further align theoretical and experimental results .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
Twinned or poorly diffracting crystals are common for flexible acetamides. Techniques include solvent screening (e.g., DMSO/EtOH mixtures), vapor diffusion, and seeding. SHELXL’s TWIN command handles twinned data refinement, and WinGX facilitates metric analysis of unit cells to identify suitable crystallization conditions .
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?
Enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays are used to screen for kinase or protease inhibition. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., herpesvirus proteases) can predict binding affinities, validated by IC₅₀ measurements . Dose-response curves and cytotoxicity assays (e.g., MTT) ensure specificity .
Q. How can researchers validate the purity of this compound when analytical data (e.g., NMR, HPLC) show inconsistencies?
High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. Purity reassessment via orthogonal methods (e.g., LC-MS alongside ¹H NMR) identifies impurities. Recrystallization or preparative HPLC under gradient conditions (e.g., 70:30 acetonitrile/water) isolates pure fractions .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) to minimize batch variability .
- Structural Validation : Cross-validate XRD data with CCDC databases using Mercury CSD to identify isomorphic structures .
- Biological Assays : Include positive controls (e.g., acyclovir for antiviral studies) and triplicate measurements to ensure statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
